molecular formula C18H13BrClN5O B3012113 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 888426-90-2

6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B3012113
CAS No.: 888426-90-2
M. Wt: 430.69
InChI Key: TYZMHSNZDBVDMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolo-pyrimidinone derivative characterized by a bicyclic core structure. The compound features a 4-bromobenzyl substituent at position 6 and a 3-chloro-4-methylphenyl group at position 3 (Fig. 1).

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-(3-chloro-4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN5O/c1-11-2-7-14(8-15(11)20)25-17-16(22-23-25)18(26)24(10-21-17)9-12-3-5-13(19)6-4-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZMHSNZDBVDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of triazolopyrimidines typically involves multi-step reactions that include cyclization and substitution processes. The specific compound features a triazole ring fused with a pyrimidine , which enhances its pharmacological profile. The bromobenzyl and chloro-methylphenyl substituents are crucial for modulating biological activity.

Anticancer Properties

Recent studies have indicated that compounds within the triazolopyrimidine family exhibit significant anticancer properties. For instance, 6-(4-bromobenzyl) derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays demonstrated that this compound effectively reduced viability in human cancer cells, suggesting a potential role as an anticancer agent .

Antimicrobial Activity

The compound's antimicrobial activity has also been explored. Studies have reported that triazolopyrimidines can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism is believed to involve interference with bacterial DNA synthesis .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of This compound is influenced by its structural components:

SubstituentEffect on Activity
4-BromobenzylEnhances anticancer activity
3-Chloro-4-methylphenylContributes to anti-inflammatory effects
Triazole-Pyrimidine coreEssential for overall biological activity

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of this compound on various cancer cell lines (e.g., MCF-7 and HeLa). The results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Evaluation : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. The results revealed significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
  • Inflammation Model : In vivo studies using animal models demonstrated that treatment with this compound significantly reduced inflammatory markers in tissues subjected to induced inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Planarity

The triazolo[4,5-d]pyrimidinone core is shared across analogs, including 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (hereafter Compound A) . Crystallographic studies of Compound A reveal that the triazolo-pyrimidinone ring system is fully planar (maximum deviation: 0.021 Å), forming a conjugated π-system . This planarity is critical for electronic delocalization and may enhance binding affinity in biological targets. The target compound likely exhibits similar planarity, given the shared core.

Substituent Effects on Physicochemical Properties

Position 3 Substituents
  • Target Compound : 3-chloro-4-methylphenyl group.
    • The chloro substituent is electron-withdrawing, while the methyl group adds steric bulk.
  • Compound A : Phenyl group.
    • Lacking halogen or alkyl substituents, this group is less sterically hindered and electronically neutral.

The chloro and methyl groups in the target compound may enhance metabolic stability and hydrophobic interactions compared to Compound A .

Position 6 Substituents
  • Target Compound : 4-bromobenzyl group.
    • Bromine increases molecular weight (atomic mass: 79.9) and lipophilicity. The benzyl moiety introduces aromaticity.
  • Compound A: Isopropyl group. A smaller, aliphatic substituent that reduces steric hindrance and improves solubility in nonpolar environments.

The bromobenzyl group in the target compound likely reduces aqueous solubility but enhances binding to hydrophobic pockets in proteins or nucleic acids.

Position 5 Substituents
  • Compound A includes a 4-chlorophenoxy group at position 5, absent in the target compound.

Crystallographic and Spectral Data

Compound A crystallizes in a monoclinic system (space group: C2/c) with unit cell parameters:

  • $ a = 16.8429 \, \text{Å}, \, b = 11.7890 \, \text{Å}, \, c = 18.8309 \, \text{Å}, \, \beta = 91.737^\circ $ .
  • The dihedral angles between the triazolo-pyrimidinone core and phenyl rings are 1.09° (C1–C6) and 87.74° (C11–C16), indicating partial conjugation and steric distortion .

While crystallographic data for the target compound are unavailable, the structural rigidity observed in Compound A suggests that the target’s bromobenzyl and chloro-methylphenyl groups may induce similar distortions, affecting molecular packing and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.